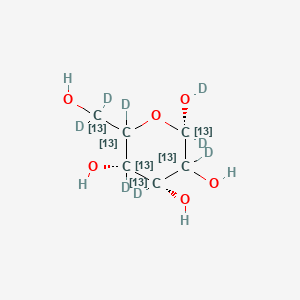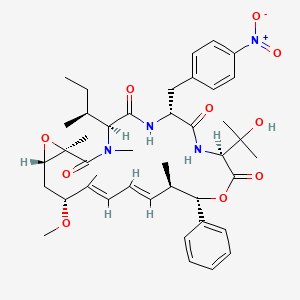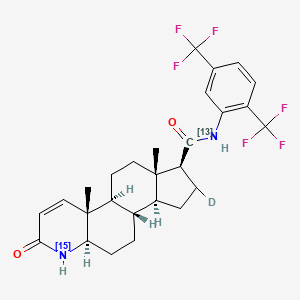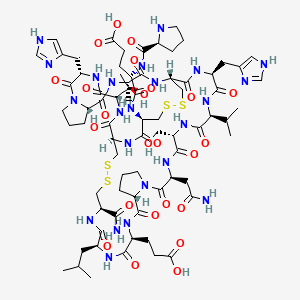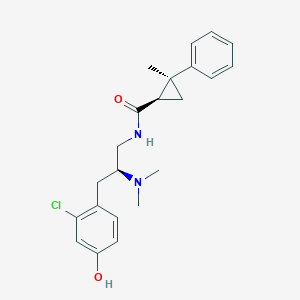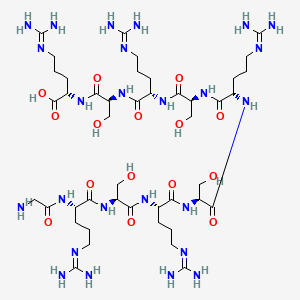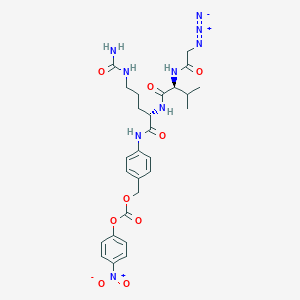
N3-VC-Pab-pnp
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N3-VC-Pab-pnp is a compound used primarily as an intermediate in the synthesis of bicyclic peptide ligand STING conjugates. It is a reagent in click chemistry, containing an azide group that can undergo copper-catalyzed azide-alkyne cycloaddition reactions with molecules containing alkyne groups. This compound is also involved in strain-promoted alkyne-azide cycloaddition reactions with molecules containing DBCO or BCN groups .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: N3-VC-Pab-pnp is synthesized through a series of chemical reactions involving the introduction of an azide group. The copper-catalyzed azide-alkyne cycloaddition reaction (CuAAC) is a key step in its synthesis. This reaction typically requires copper(I) catalysts and can be performed under mild conditions, making it a versatile and efficient method for synthesizing this compound .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is typically produced in solid form and stored under nitrogen at low temperatures to maintain its stability .
Analyse Chemischer Reaktionen
Types of Reactions: N3-VC-Pab-pnp undergoes several types of chemical reactions, including:
Copper-catalyzed azide-alkyne cycloaddition (CuAAC): This reaction involves the formation of a triazole ring by reacting the azide group of this compound with an alkyne group in the presence of a copper(I) catalyst.
Strain-promoted alkyne-azide cycloaddition (SPAAC): This reaction occurs with molecules containing DBCO or BCN groups, forming a triazole ring without the need for a copper catalyst.
Common Reagents and Conditions:
CuAAC: Copper(I) catalysts, alkyne-containing molecules, mild reaction conditions.
SPAAC: DBCO or BCN-containing molecules, ambient conditions.
Major Products: The major products of these reactions are triazole-containing compounds, which are often used as intermediates in the synthesis of more complex molecules .
Wissenschaftliche Forschungsanwendungen
N3-VC-Pab-pnp has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in click chemistry for the synthesis of complex molecules.
Biology: Employed in the development of bioconjugates and probes for studying biological processes.
Industry: Applied in the production of advanced materials and nanotechnology.
Wirkmechanismus
N3-VC-Pab-pnp exerts its effects through its azide group, which participates in cycloaddition reactions to form triazole rings. These reactions are highly specific and efficient, making this compound a valuable tool in chemical synthesis. The molecular targets and pathways involved in these reactions include the alkyne groups in CuAAC and the DBCO or BCN groups in SPAAC .
Vergleich Mit ähnlichen Verbindungen
N3-VC-Pab-pnp: Contains an azide group, used in CuAAC and SPAAC reactions.
Uniqueness: this compound is unique due to its versatility in click chemistry and its ability to participate in both copper-catalyzed and strain-promoted cycloaddition reactions. This makes it a valuable intermediate in the synthesis of complex molecules and bioconjugates .
Eigenschaften
Molekularformel |
C27H33N9O9 |
|---|---|
Molekulargewicht |
627.6 g/mol |
IUPAC-Name |
[4-[[(2S)-2-[[(2S)-2-[(2-azidoacetyl)amino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate |
InChI |
InChI=1S/C27H33N9O9/c1-16(2)23(34-22(37)14-31-35-29)25(39)33-21(4-3-13-30-26(28)40)24(38)32-18-7-5-17(6-8-18)15-44-27(41)45-20-11-9-19(10-12-20)36(42)43/h5-12,16,21,23H,3-4,13-15H2,1-2H3,(H,32,38)(H,33,39)(H,34,37)(H3,28,30,40)/t21-,23-/m0/s1 |
InChI-Schlüssel |
KNEXKZRDWGNMRR-GMAHTHKFSA-N |
Isomerische SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CN=[N+]=[N-] |
Kanonische SMILES |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CN=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl (1S,2R,4S,5S,6S,10S)-5-hydroxy-2-methyl-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-ene-7-carboxylate](/img/structure/B15138364.png)
![[(3aS,4R,6R)-4-[4-(hydroxyamino)-2-oxopyrimidin-1-yl]-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl 2-methylpropanoate](/img/structure/B15138365.png)
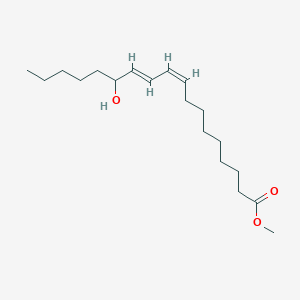
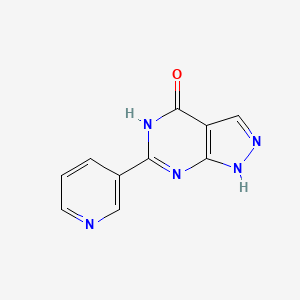
![N-(9-benzamido-32-chloro-52-hydroxy-7,14,20,27,38,45-hexaoxo-17,30,48-triazatridecacyclo[27.23.0.02,18.03,16.06,15.08,13.019,28.021,26.031,51.033,49.034,47.037,46.039,44]dopentaconta-1(52),2(18),3(16),4,6(15),8(13),9,11,19(28),21,23,25,29,31,33(49),34(47),35,37(46),39(44),40,42,50-docosaen-40-yl)benzamide](/img/structure/B15138387.png)
